4-bromo-2-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol
Description
4-Bromo-2-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol is a Schiff base compound featuring a bromophenol core conjugated to a piperazine moiety substituted with a 1-naphthylmethyl group.
Properties
IUPAC Name |
4-bromo-2-[(E)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]iminomethyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN3O/c23-20-8-9-22(27)19(14-20)15-24-26-12-10-25(11-13-26)16-18-6-3-5-17-4-1-2-7-21(17)18/h1-9,14-15,27H,10-13,16H2/b24-15+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPNLGZHDYFRHI-BUVRLJJBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=C(C=CC(=C4)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=C(C=CC(=C4)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Metal-Binding Properties
Schiff bases with bromophenol cores and piperazine/aryl substituents exhibit distinct behaviors depending on their substituents. Below is a comparative analysis based on the evidence:
Key Observations :
- Bromine position critically influences metal selectivity: Bromination at the phenol ring (e.g., HL1) favors Cu²⁺ binding, while its absence (e.g., HL2) shifts selectivity to Zn²⁺ .
- Piperazine vs. morpholine substituents: Piperazine derivatives (e.g., target compound) often exhibit stronger metal coordination due to additional nitrogen donor sites, whereas morpholine-based analogs prioritize antioxidant activity .
Structural-Activity Relationships :
- Bromine enhances electrophilicity, improving interactions with cellular targets (e.g., DNA or enzymes).
- Naphthylmethyl groups may increase cytotoxicity by enhancing hydrophobic interactions with biomolecules.
Spectroscopic and Computational Data
While direct data for the target compound are absent, analogs provide insights:
- IR Spectra: Bromophenol Schiff bases show characteristic ν(C=N) ~1600 cm⁻¹ and ν(Ar–Br) ~550 cm⁻¹ .
- NMR : Aromatic protons in similar compounds resonate at δ 6.8–8.2 ppm, with imine protons at δ 8.5–9.5 ppm .
- DFT Studies (inferred) : The naphthyl group likely lowers LUMO energy, enhancing electron-accepting capacity for redox-based applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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